

Application Notes and Protocols for TD-004 in Western Blot Analysis

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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Introduction

TD-004 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of anaplastic lymphoma kinase (ALK) fusion proteins.^[1] As a heterobifunctional molecule, **TD-004** facilitates the recruitment of ALK to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for cancers driven by aberrant ALK activity, such as in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Western blotting is a crucial technique to verify the efficacy of **TD-004** by quantifying the reduction in ALK protein levels and assessing the impact on downstream signaling pathways.

Mechanism of Action

TD-004 operates by hijacking the cell's natural protein disposal system. One end of the **TD-004** molecule binds to the ALK protein, while the other end binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ALK protein with ubiquitin molecules, marking it for degradation by the 26S proteasome. This event-driven mechanism differs from traditional kinase inhibitors that only block the enzyme's activity.

Data Presentation

The efficacy of **TD-004** can be quantified by determining its half-maximal degradation concentration (DC50) and by observing the time-dependent reduction of the target protein. The following tables provide representative data on the characterization of ALK protein degraders.

Table 1: Dose-Response Analysis of ALK Degradation by **TD-004**

Cell Line	Treatment Time (hours)	TD-004 Concentration (nM)	% ALK Protein Remaining (Normalized to Vehicle)	DC50 (nM)
H3122 (EML4-ALK)	16	0 (Vehicle)	100	\multirow{5}{~10}
1	85			
10	45			
100	15			
1000	5			
SU-DHL-1 (NPM-ALK)	16	0 (Vehicle)	100	\multirow{5}{~40}
1	90			
10	60			
100	25			
1000	10			

Note: The data presented are illustrative and based on typical results for potent ALK degraders.

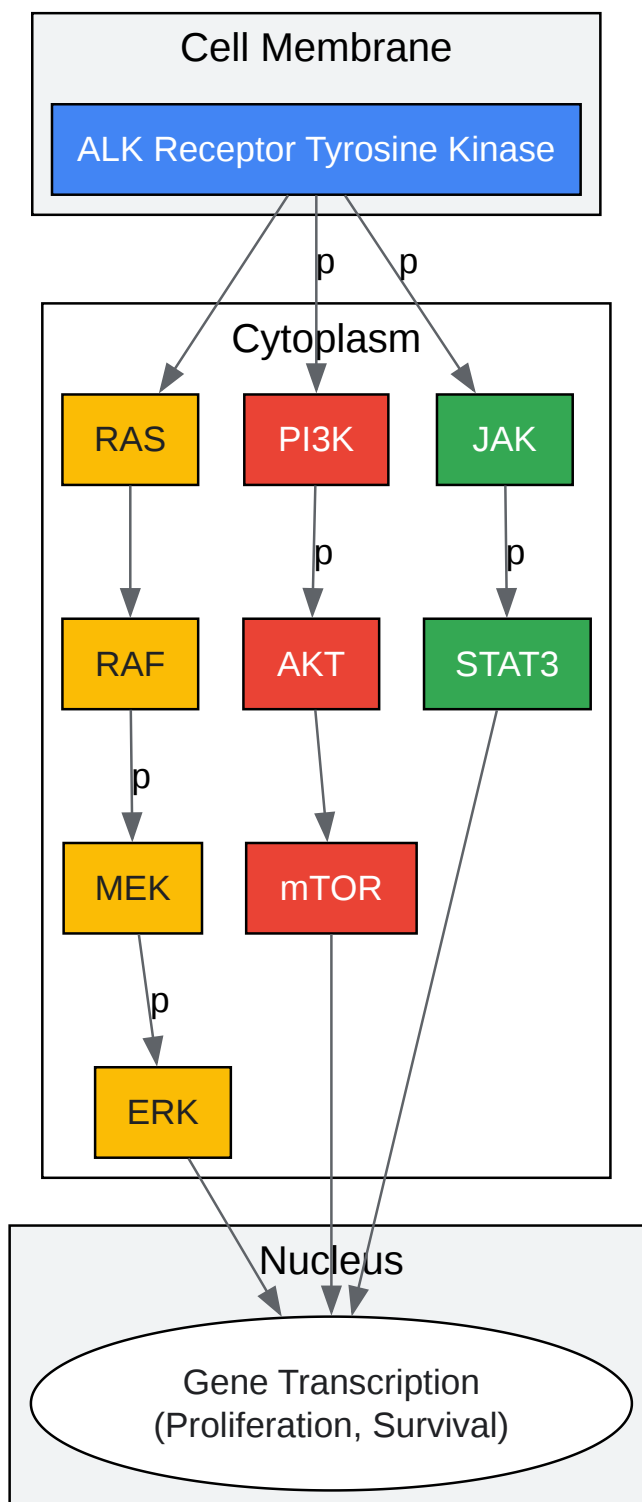
Table 2: Time-Course of ALK Protein Degradation by **TD-004**

Cell Line	TD-004 Concentration (nM)	Treatment Time (hours)	% ALK Protein Remaining (Normalized to 0h)
H3122 (EML4-ALK)	100	0	100
2	80		
4	50		
8	20		
16	10		
24	<5		
SU-DHL-1 (NPM-ALK)	100	0	100
2	85		
4	65		
8	30		
16	15		
24	<10		

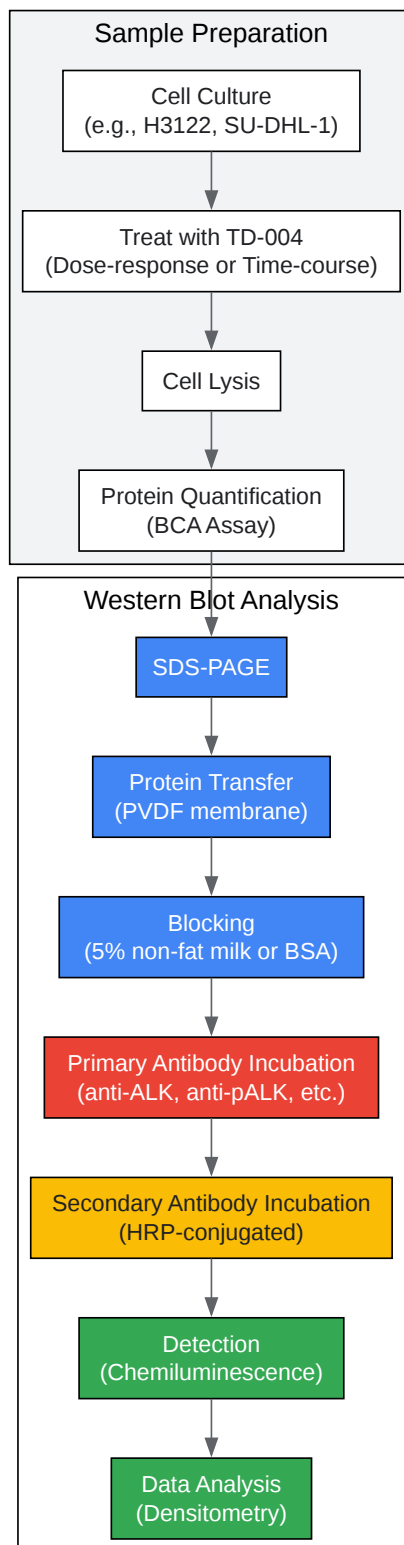
Note: The data presented are illustrative and based on typical results for potent ALK degraders.

Visualization of Signaling Pathways and Experimental Workflow

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway



Western Blot Workflow for TD-004 Efficacy

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References

- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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